A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(3-Methyl-1-piperidinyl)piperidine Dihydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(3-Methyl-1-piperidinyl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence highlights the importance of understanding the physicochemical properties of novel piperidine derivatives. This guide provides a detailed technical overview of 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride, a molecule with potential applications as a synthetic building block in drug discovery. Due to the limited availability of specific experimental data for this compound, this document serves as a comprehensive roadmap for its synthesis and characterization, empowering researchers to thoroughly analyze this and similar molecules.
Physicochemical Properties
The fundamental physicochemical properties of 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride are summarized below. These values are based on information from chemical suppliers and theoretical calculations, and they provide a baseline for experimental verification.
| Property | Value | Source |
| CAS Number | 1211487-38-5 | [3] |
| Molecular Formula | C₁₂H₂₆Cl₂N₂ | [3] |
| Molecular Weight | 269.26 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred from similar dihydrochloride salts[4][5] |
| Melting Point | Not available. Similar piperidine dihydrochlorides melt in the range of 190-195 °C.[4] | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol.[5] |
Proposed Synthesis Pathway
A plausible synthetic route to 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride involves the reductive amination of 3-aminopiperidine with 3-methylpiperidone, followed by conversion to the dihydrochloride salt. This approach is a common and effective method for creating C-N bonds in the synthesis of piperidine derivatives.[2]
Caption: Proposed synthetic workflow for 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following sections detail the proposed experimental protocols for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure of 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride. Two-dimensional NMR experiments can further resolve complex signal overlaps, which are common in the spectra of piperidine derivatives.[6][7]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign protons to their respective positions in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like piperidine derivatives, and it is often coupled with tandem mass spectrometry (MS/MS) for detailed fragmentation analysis.[8][9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
MS Acquisition:
-
Use a mass spectrometer equipped with an ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Expected m/z for the free base (C₁₂H₂₅N₂): [M+H]⁺ ≈ 197.2.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Perform a product ion scan to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Confirm the molecular weight from the full scan spectrum.
-
Analyze the fragmentation pattern to further support the proposed structure. Common fragmentation pathways for piperidines include α-cleavage and ring fission.[9]
-
Caption: Workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. For a non-chromophoric compound like 3-(3-Methyl-1-piperidinyl)piperidine, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable.[11][12] Alternatively, pre-column derivatization can be employed to attach a UV-active moiety.[13][14]
Experimental Protocol (with CAD):
-
System: HPLC with a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% heptafluorobutyric acid in water) and an organic solvent (e.g., acetonitrile). The use of an ion-pairing agent like HFBA can improve peak shape and retention for basic compounds.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by the area percent method.
-
Caption: Workflow for HPLC purity analysis.
Thermal Analysis (DSC/TGA)
Principle and Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material. For a hydrochloride salt, DSC can determine the melting point and identify any polymorphic transitions, while TGA can assess thermal stability and identify the loss of any bound water or solvent.[15][16][17][18]
Experimental Protocol:
-
DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset and peak of the melting endotherm.
-
From the TGA thermogram, determine the temperature at which significant weight loss occurs, indicating decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum will show characteristic absorption bands for N-H (from the protonated amines), C-H, and C-N bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A typical spectrum is an average of 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
References
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